molecular formula C32H46N4O6 B12733051 (1'S,2'S,8S,11R)-11-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-8-(1-methylethyl)-6,9,12-triaza-1-oxa-7,10-dioxo(13)paracyclophane CAS No. 180968-33-6

(1'S,2'S,8S,11R)-11-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-8-(1-methylethyl)-6,9,12-triaza-1-oxa-7,10-dioxo(13)paracyclophane

Cat. No.: B12733051
CAS No.: 180968-33-6
M. Wt: 582.7 g/mol
InChI Key: AOOUKNIZXIPRPV-YVHASNINSA-N
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Description

The compound “(1’S,2’S,8S,11R)-11-(2’-(((1,1-Dimethylethoxy)carbonyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-8-(1-methylethyl)-6,9,12-triaza-1-oxa-7,10-dioxo(13)paracyclophane” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may include:

    Formation of the Core Structure: The core structure of the compound can be synthesized through a series of cyclization reactions.

    Introduction of Functional Groups: Functional groups such as the hydroxy, amino, and phenyl groups are introduced through specific reactions like nucleophilic substitution or addition reactions.

    Protecting Groups: Protecting groups like the tert-butoxycarbonyl (Boc) group are used to protect sensitive functional groups during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to form alcohols or amines.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    (1’S,2’S,8S,11R)-11-(2’-(((1,1-Dimethylethoxy)carbonyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-8-(1-methylethyl)-6,9,12-triaza-1-oxa-7,10-dioxo(13)paracyclophane: A similar compound with slight variations in the functional groups or stereochemistry.

    (1’S,2’S,8S,11R)-11-(2’-(((1,1-Dimethylethoxy)carbonyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-8-(1-methylethyl)-6,9,12-triaza-1-oxa-7,10-dioxo(13)paracyclophane: Another similar compound with different substituents.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique properties and reactivity compared to similar compounds.

Properties

CAS No.

180968-33-6

Molecular Formula

C32H46N4O6

Molecular Weight

582.7 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-1-[(9S,12R)-8,11-dioxo-9-propan-2-yl-2-oxa-7,10,13-triazabicyclo[13.2.2]nonadeca-1(17),15,18-trien-12-yl]-1-hydroxy-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C32H46N4O6/c1-21(2)26-29(38)33-17-9-10-18-41-24-15-13-23(14-16-24)20-34-27(30(39)36-26)28(37)25(19-22-11-7-6-8-12-22)35-31(40)42-32(3,4)5/h6-8,11-16,21,25-28,34,37H,9-10,17-20H2,1-5H3,(H,33,38)(H,35,40)(H,36,39)/t25-,26-,27+,28+/m0/s1

InChI Key

AOOUKNIZXIPRPV-YVHASNINSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)NCCCCOC2=CC=C(CN[C@@H](C(=O)N1)[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O)C=C2

Canonical SMILES

CC(C)C1C(=O)NCCCCOC2=CC=C(CNC(C(=O)N1)C(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O)C=C2

Origin of Product

United States

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